H-Val-trp-OH
Description
Significance of Dipeptides in Biochemical and Biological Systems
Dipeptides, consisting of two amino acids linked by a single peptide bond, are the simplest form of peptides. numberanalytics.com Despite their simple structure, they are of profound importance in biochemistry and biology. numberanalytics.com They serve as fundamental building blocks for larger proteins and are involved in a multitude of physiological processes. numberanalytics.com The biological roles of dipeptides are diverse, including acting as neurotransmitters or neuromodulators, participating in cell signaling, and exhibiting antioxidant properties. numberanalytics.com
Certain dipeptides have demonstrated specific physiological functions, such as buffering intracellular pH and inhibiting oxidative reactions. taylorandfrancis.comnih.gov Their low molecular weight and structural simplicity make them attractive subjects for research, allowing for the establishment of clearer correlations between structural parameters and biological activity. numberanalytics.com This has led to their use as tools in biochemical research to study protein structure and function, and as foundational structures in the development of peptide-based therapeutics, including enzyme inhibitors. numberanalytics.com Furthermore, their distinct physiological properties, which can differ from those of their constituent amino acids, are a key reason for the growing interest in their potential applications in nutrition and medicine. nih.gov
Historical Context of Valine-Tryptophan Academic Research
The scientific journey of H-Val-Trp-OH is rooted in the independent discovery of its constituent amino acids, valine and tryptophan, at the turn of the 20th century.
Valine (Val) was first isolated from the milk protein casein in 1901 by the German chemist Hermann Emil Fischer. britannica.comnumberanalytics.combiologyonline.comwikipedia.org It is classified as an essential, non-polar, branched-chain amino acid (BCAA) and is crucial for protein synthesis, muscle metabolism, and tissue repair. numberanalytics.com
Tryptophan (Trp) was also first isolated from casein in 1901 by British biochemist Sir Frederick Gowland Hopkins and his colleague Sydney W. Cole. ebsco.comnih.govacs.orgbris.ac.uk Hopkins later demonstrated its essential role in animal life, a discovery that contributed to the broader understanding of vitamins and essential amino acids. bris.ac.uk Tryptophan is the least abundant amino acid and serves as a precursor for the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govacs.org
For much of the 20th century, research on valine and tryptophan proceeded along separate paths, focusing on their individual roles in nutrition and metabolism. It was later, with advancements in food science and proteomics, that the significance of peptides containing these amino acids came into focus. A pivotal point in the academic research of the Val-Trp dipeptide was its identification in various food protein hydrolysates, such as those from Antarctic krill. Subsequent studies revealed its potential as a selective and competitive inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in blood pressure regulation. This discovery shifted the research focus towards the specific biological activities of the Val-Trp sequence itself, rather than just its role as a component of larger proteins.
Current Research Landscape and Key Academic Questions for this compound
The current research landscape for this compound is vibrant and multidisciplinary, focusing primarily on its potential therapeutic applications. A major area of investigation is its antihypertensive effect. nih.gov Studies have identified Val-Trp as an angiotensin-converting enzyme (ACE) inhibitory peptide. nih.gov Recent research has delved deeper into its mechanism of action, suggesting it exerts its antihypertensive effects not only through ACE inhibition but also by activating the eNOS/NO/cGMP signaling pathway, which promotes vascular relaxation. nih.gov Molecular docking and isothermal titration calorimetry have been employed to understand the binding interaction between Val-Trp and ACE, revealing that the binding is a spontaneous process involving hydrogen bonding and hydrophobic effects. nih.gov
Another significant research direction involves the use of computational chemistry to analyze the dipeptide's structural and electronic properties. ajol.inforesearchgate.net Techniques like molecular mechanics (MM) and density functional theory (DFT) are used to investigate its conformational profiles (both folded and extended structures), energy parameters, and electronic properties. ajol.inforesearchgate.net These theoretical studies are crucial for understanding how the molecule's three-dimensional structure relates to its biological activity and for designing new, more potent derivatives. ajol.info
Beyond its cardiovascular effects, emerging research points to other potential biological activities. Studies on dipeptides with N-terminal tryptophan, including tryptophan-valine, have shown memory-improving effects in animal models. A synthetic tripeptide containing the Val-Trp sequence has also been investigated for its neuroprotective potential. mdpi.com Additionally, the presence of both tryptophan and valine residues suggests potential antioxidant activity, as these amino acids are known to contribute to the radical scavenging properties of peptides. jst.go.jpnih.govnih.gov
This expanding body of work raises several key academic questions that are likely to drive future research:
What is the full, detailed molecular mechanism behind this compound's antihypertensive effect beyond ACE inhibition?
Can the neuroprotective and cognitive-enhancing potentials of this compound be confirmed and what are the underlying pathways?
How does the specific sequence (Val-Trp vs. Trp-Val) influence its biological activity and stability?
What is the full spectrum of the antioxidant capabilities of this compound, and how does it compare to other natural antioxidants?
Can computational models accurately predict the biological activity of modified Val-Trp derivatives for the development of novel therapeutics?
Interactive Data Table 1: Physicochemical Properties of this compound
This table summarizes the key computed physicochemical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C16H21N3O3 |
| Molecular Weight | 303.36 g/mol |
| IUPAC Name | 2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
| Monoisotopic Mass | 303.15829154 Da |
| XLogP3 | -1.2 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 108 Ų |
| Heavy Atom Count | 22 |
Interactive Data Table 2: Summary of Key Research Findings on this compound
This table outlines the principal biological activities of this compound as reported in academic literature.
| Research Area | Finding | Research Model |
| Antihypertensive Activity | Functions as an Angiotensin-Converting Enzyme (ACE) inhibitor. nih.gov | In vitro enzyme assays, in vivo spontaneously hypertensive rats |
| Mechanism of Action | Exerts antihypertensive effects via the eNOS/NO/cGMP signaling pathway, leading to vascular relaxation. nih.gov | Ang I-induced HUVEC model |
| ACE Binding Mechanism | Binding to ACE is a spontaneous process driven by enthalpy and entropy, involving hydrogen bonding and hydrophobic effects. nih.gov | Isothermal titration calorimetry, molecular docking |
| Structural Analysis | Exists in two main conformations: folded and extended. The folded structure is stabilized by interactions between the side chains. ajol.inforesearchgate.net | Molecular mechanics (MM) and Density Functional Theory (DFT) calculations |
| Neuroprotection (as part of a tripeptide) | A synthetic snake-venom-based tripeptide (Glu-Val-Trp) showed potential in restoring axonal connectivity in models of neurodegeneration. mdpi.com | Cellular models |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
LZDNBBYBDGBADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
Theoretical and Computational Investigations of H Val Trp Oh
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing H-Val-Trp-OH. ajol.infonih.gov These methods are well-suited for medium-sized biological molecules, providing a good balance between computational cost and accuracy. researchgate.net Studies have typically utilized the B3LYP functional with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) to optimize molecular geometries and calculate various properties. ajol.infonih.gov
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT calculations have revealed that this compound can exist in two primary low-energy conformations: an extended form and a more stable, folded form. ajol.inforesearchgate.net The geometry of the molecule is first explored using molecular mechanics to identify stable structures, which are then fully optimized using DFT. ajol.inforesearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface and identifying potential sites for electrophilic and nucleophilic attack. ajol.inforesearchgate.net For this compound, MEP analysis shows distinct regions of positive, negative, and neutral potential. ajol.info
In both the extended and folded conformations, the negative potential (red regions) is concentrated around the oxygen atoms of the carboxyl group, indicating these are the most likely sites for electrophilic attack. ajol.inforesearchgate.net The positive potential (blue regions) is located around the hydrogen atoms of the amino and amide groups, marking them as sites for nucleophilic attack. The analysis reveals that the folding of the peptide chain leads to a redistribution of these potential regions, which is linked to the interactions between electropositive and electronegative parts of the molecule. ajol.info
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. ajol.info
For this compound, the frontier orbital densities are distributed similarly in both extended and folded structures. researchgate.net The HOMO is primarily located on the indole (B1671886) ring of the tryptophan residue, while the LUMO is centered on the valine residue. ajol.info The HOMO-LUMO transition, therefore, implies a transfer of electron density from the tryptophan side chain to the valine residue and the C-terminal carboxyl group. researchgate.net Both conformations exhibit a large energy gap, which signifies high kinetic stability and low chemical reactivity. ajol.info
| Conformation | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Extended | -5.755 | -0.875 | 4.880 |
| Folded | -5.713 | -0.763 | 4.950 |
Data sourced from Rahimzade and Akverdieva (2023). ajol.info
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and conjugative interactions within a molecule. researchgate.netnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic importance of hyperconjugative interactions that lead to stabilization. uni-muenchen.de For peptide structures, this analysis can reveal charge transfers between lone pairs of oxygen atoms and anti-bonding orbitals of adjacent bonds (e.g., π* C=O → π* C-N), which characterize the electronic delocalization in the peptide backbone. Although specific stabilization energy values for this compound are not detailed in the available literature, NBO analysis is a standard method used in conjunction with DFT to confirm the nature of bonding and intramolecular interactions in such dipeptides. nih.govuni-muenchen.deias.ac.in
Chemical Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), softness (S), and chemical potential (μ). ajol.info
Calculations for this compound show that both the extended and folded conformations are characterized by high hardness and low softness, confirming that the dipeptide is a stable molecule in both states. ajol.info The chemical potential, which is negative, indicates the molecule's stability upon capturing an electron. ajol.info
| Descriptor | Extended Conformation (eV) | Folded Conformation (eV) |
|---|---|---|
| Electronegativity (χ) | 3.315 | 3.238 |
| Hardness (η) | 2.440 | 2.475 |
| Softness (S) | 0.205 | 0.202 |
| Chemical Potential (μ) | -3.315 | -3.238 |
Data sourced from Rahimzade and Akverdieva (2023). ajol.info
Nonlinear Optical Properties (e.g., Electric Dipole Moment, Polarizability)
The nonlinear optical (NLO) properties of a molecule describe its response to an applied electric field. The electric dipole moment (μ) and polarizability (α) are key indicators of NLO activity. ajol.info
Computational studies on this compound show a significant difference in the dipole moment between the two main conformations. The folding of the peptide chain results in a substantial decrease in the dipole moment by 11.632 Debye. ajol.info This change is a direct consequence of the charge redistribution that occurs upon folding. ajol.inforesearchgate.net The polarizability, however, remains relatively similar for both structures. ajol.info
| Property | Extended Conformation | Folded Conformation |
|---|---|---|
| Dipole Moment (μ) (Debye) | 15.485 | 3.853 |
| Polarizability (α) (a.u.) | 218.47 | 214.36 |
Molecular Mechanics and Conformational Analysis
Molecular mechanics (MM) serves as a foundational tool for exploring the conformational flexibility of peptides like this compound. ajol.info These methods are instrumental in simulating the various spatial arrangements of the molecule to identify stable energy minima.
Investigation of Stable Conformations (Folded and Extended)
Computational studies reveal that this compound can exist in two primary conformational shapes: folded and extended. ajol.infonih.gov These conformations arise from the rotational possibilities around the various single bonds within the peptide backbone and its side chains. A systematic search of the conformational space, by varying the torsion angles of the main and side chains, has led to the identification of the most stable structures. nih.govrsc.org
In one such study, 108 distinct conformations were calculated, revealing that approximately 11% of these fall within a low relative energy range of up to 3 kcal/mol. rsc.org This suggests that both folded and extended backbone shapes are energetically probable for this dipeptide. nih.govrsc.org The most stable folded conformation was found to have an RR form of the backbone, where dispersion, electrostatic, and torsion interactions are optimally balanced. rsc.org In contrast, the most stable extended conformation adopts a BB backbone shape and has a slightly higher relative energy of 1.79 kcal/mol. rsc.org The energy of the dipeptide is highly sensitive to the spatial positioning of the valine and tryptophan side chains. nih.gov
Table 1: Relative Energies of Stable this compound Conformations
| Conformation | Backbone Shape | Relative Energy (kcal/mol) |
|---|---|---|
| Most Stable Folded | RR | 0.00 |
| Most Stable Extended | BB | 1.79 |
This table is generated based on data from Rahimzade and Akverdieva, 2023. rsc.org
Influence of Intramolecular Hydrogen Bonding on Conformation
Intramolecular hydrogen bonds play a crucial role in stabilizing the specific conformations of this compound. nih.govrsc.org These non-covalent interactions significantly influence the geometry of the dipeptide. rsc.org The formation of these bonds depends on the spatial arrangement of the functional groups within the molecule.
Computational analyses have identified several types of intramolecular hydrogen bonds that can form in the optimized structures of this compound:
Type I: Between the hydrogens of the α-amino group and the oxygen atom of the carbonyl group in the valine backbone. ajol.info
Type II: Between the hydrogen atom of the amide group in the tryptophan backbone and an oxygen atom of the C-terminal carboxyl group. ajol.info
Type III: Between the hydrogens of the α-amino group and an oxygen atom of the C-terminal carboxyl group. ajol.info
The formation of a salt bridge, a combination of hydrogen bonding and electrostatic interactions, is also observed, particularly in the folded structure, where the distance between the nitrogen atom of the α-amino group and the oxygen of the deprotonated carboxyl group is significantly shorter than in the extended form. nih.gov These interactions are critical for the stabilization of the folded state. nih.gov
Torsion Angle Analysis (φ, ψ, ω, χ)
The conformation of a peptide is precisely defined by a set of torsion angles (also known as dihedral angles). rsc.org The key torsion angles include:
φ (phi): Rotation around the N-Cα bond.
ψ (psi): Rotation around the Cα-C bond.
ω (omega): Rotation around the peptide bond (C-N).
χ (chi): Rotation around the bonds within the amino acid side chains.
Table 2: Optimized Torsion Angles (in degrees) for Stable Conformations of this compound
| Torsion Angle | Residue | Extended Structure | Folded Structure |
|---|---|---|---|
| φ (H2-N1-C5-C8) | Valine | -74.9 | -120.6 |
| χ1 (N1-C5-C7-C10) | Valine | 63.6 | 175.4 |
This table is generated based on data from Rahimzade and Akverdieva, 2023. ajol.info
Advanced Computational Simulations
Beyond static conformational analysis, advanced computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to study the interaction of this compound with biologically relevant macromolecules. nih.gov These methods are crucial for understanding its potential as an antihypertensive agent by inhibiting key enzymes in the renin-angiotensin system (RAS). nih.govajol.info
Molecular Docking Studies with Target Biomolecules (e.g., Angiotensin-Converting Enzyme, Angiotensin II Receptor Type 1, Renin)
Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as an enzyme or a receptor protein. nih.govcabidigitallibrary.org Recent studies have investigated the interactions of this compound with three critical targets in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Angiotensin II Receptor Type 1 (AT1R), and Renin. nih.gov
The results of these docking studies indicate that this compound can effectively bind to the active sites of these biomolecules. nih.govrsc.org The binding is driven by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. rsc.orgresearchgate.net For ACE, it has been shown that tryptophan-containing dipeptides like Val-Trp are selective and competitive inhibitors, particularly for the C-domain of the enzyme, which plays a major role in blood pressure regulation. ajol.info Molecular docking has revealed that this compound attaches to the active pocket of ACE, which can prevent the natural substrate from binding. rsc.org
Table 3: Molecular Docking Results of this compound with Target Biomolecules
| Target Biomolecule | Key Interacting Residues (Example) | Type of Interactions |
|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | Not explicitly detailed in the provided search results | Hydrogen bonds, electrostatic interactions, hydrophobic interactions |
| Angiotensin II Receptor Type 1 (AT1R) | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results |
| Renin | Not explicitly detailed in the provided search results | Hydrogen bonds, hydrophobic interactions |
This table is generated based on information from Bicak et al., 2023 and Chen et al. nih.govrsc.org
Molecular Dynamics (MD) Simulations of this compound-Biomolecule Complexes
To further investigate the stability and dynamics of the interaction between this compound and its target, Molecular Dynamics (MD) simulations are performed. nih.gov MD simulations provide a time-resolved view of the complex's behavior, offering insights that static docking cannot.
A 50-nanosecond (ns) MD simulation was conducted on the this compound-ACE complex, which was identified as having the best binding affinity in docking studies. nih.gov Such simulations can confirm the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the receptor's active site upon binding. nih.govnih.gov The analysis of the MD trajectory can include calculations of root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds over time. nih.gov These simulations provide a more dynamic and realistic model of the inhibition mechanism. nih.gov
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | L-Valyl-L-tryptophan |
| Valine | (2S)-2-amino-3-methylbutanoic acid |
| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| Angiotensin-Converting Enzyme | Peptidyl-dipeptidase A |
| Angiotensin II Receptor Type 1 | AT1R |
| Renin | Angiotensinogenase |
Synthetic Methodologies and Chemical Modifications of H Val Trp Oh
Peptide Synthesis Strategies
Chemical synthesis provides a robust and versatile platform for producing H-Val-Trp-OH. Solid-phase peptide synthesis (SPPS) is the predominant method, allowing for controlled, stepwise assembly of the dipeptide.
Solid-phase peptide synthesis (SPPS) is a highly efficient method for the chemical synthesis of peptides, including the dipeptide this compound. bas.bgrsc.org The process involves building the peptide chain sequentially while one end is attached to an insoluble solid support, or resin. This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each step. unpatti.ac.idresearchgate.net
For the synthesis of this compound, which has a free carboxyl group (C-terminus), a resin that allows for cleavage under conditions that leave the final peptide intact is chosen. A common choice is the 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin, which is sensitive to mildly acidic conditions, thus preserving acid-labile protecting groups on the amino acid side chains during cleavage. bas.bgbeilstein-journals.org
The synthesis protocol begins with the attachment of the C-terminal amino acid, in this case, a protected tryptophan derivative (e.g., Fmoc-Trp(Boc)-OH), to the resin. The synthesis then proceeds in cycles of deprotection and coupling:
Deprotection: The temporary protecting group on the α-amino group of the resin-bound tryptophan, typically the fluorenylmethyloxycarbonyl (Fmoc) group, is removed. This is usually achieved by treatment with a base, such as a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). sigmaaldrich.comknepublishing.com
Coupling: The next amino acid, a protected valine derivative (e.g., Fmoc-Val-OH), is activated and added to the resin. The activated carboxylic acid of valine reacts with the newly freed amino group of tryptophan, forming a peptide bond. unpatti.ac.id
Cleavage: Once the dipeptide chain is assembled, it is cleaved from the solid support. Simultaneously, the permanent protecting groups on the amino acid side chains (like the Boc group on tryptophan's indole (B1671886) ring) are removed. This is typically done using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavenger reagents to prevent side reactions. rsc.orgthermofisher.com
Microwave-assisted SPPS can be employed to accelerate the synthesis by reducing reaction times for both the coupling and deprotection steps. bas.bgresearchgate.net
The success of SPPS relies heavily on the strategic use of protecting groups and the efficiency of coupling reagents. rsc.org Protecting groups are essential to prevent unwanted side reactions by temporarily masking reactive functional groups on the amino acids. iris-biotech.de
Protective Groups: An orthogonal protection strategy is standard, most commonly the Fmoc/tBu approach. iris-biotech.de
α-Amino Group Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary protection of the N-terminus. It is stable to acidic conditions used for final cleavage but is easily removed by a base like piperidine. iris-biotech.deub.edu
Side Chain Protection: Permanent protecting groups are used for reactive side chains and are removed during the final cleavage step. For this compound, the indole ring of tryptophan is susceptible to modification during acid-mediated cleavage. To prevent this, the tert-butyloxycarbonyl (Boc) group is often used to protect the indole nitrogen (Fmoc-Trp(Boc)-OH). sigmaaldrich.comthermofisher.comacs.org Valine's side chain is non-reactive and typically does not require protection. thermofisher.com
C-Terminal Protection: The C-terminal carboxyl group is protected by anchoring it to the solid-phase resin, such as a 2-chlorotrityl chloride resin. bas.bgbeilstein-journals.org
Coupling Reagents: Coupling reagents are used to activate the carboxylic acid of the incoming amino acid to facilitate the formation of the amide (peptide) bond. Various reagents are available, often used in combination with additives that can enhance reaction speed and suppress racemization. rsc.org
Interactive Table: Common Coupling Reagents in SPPS
| Coupling Reagent | Full Name | Additive(s) | Key Features |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HOBt, DIPEA | A common and effective uronium/aminium salt coupling reagent. rsc.orgunpatti.ac.id |
| TBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | DIPEA | Similar to HBTU, widely used in automated peptide synthesis. bas.bg |
| DIC | N,N'-diisopropylcarbodiimide | Oxyma Pure, HOBt | A carbodiimide-based reagent; when used with Oxyma Pure, it is effective and helps dissolve reactants. rsc.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | A highly reactive phosphonium (B103445) salt-based reagent, often used for difficult couplings. rsc.org |
Enzymatic Synthesis and Biocatalytic Routes
Enzymatic methods offer a green alternative to chemical synthesis, providing high stereoselectivity under mild reaction conditions. Enzymes from biosynthetic pathways can be harnessed or engineered to produce dipeptides and their analogues.
Enzymes involved in amino acid biosynthesis are powerful biocatalysts for creating natural and unnatural amino acids. Tryptophan synthase, a key enzyme in the tryptophan biosynthesis pathway, is particularly notable. rsc.org It naturally catalyzes the synthesis of L-tryptophan from indole and L-serine. rsc.org This capability can be exploited for the production of tryptophan analogues. For instance, by supplying modified indole precursors, tryptophan synthase can generate a variety of substituted L-tryptophans (e.g., halo-tryptophans), which can then serve as building blocks for synthesizing dipeptide analogues. rsc.orgacs.org
While tryptophan synthase itself does not form peptide bonds, other enzymes such as proteases or aminoacyl-tRNA synthetases can be used in a chemo-enzymatic or fully enzymatic process. google.com For example, a process could involve the enzymatic synthesis of a tryptophan analogue by tryptophan synthase, followed by a protease-catalyzed peptide bond formation between the analogue and valine. Some proteases, typically involved in peptide hydrolysis, can be manipulated to run in reverse to form peptide bonds under specific conditions, such as in organic solvents or aqueous-organic mixtures to decrease water activity. google.com Furthermore, prenyltransferases from the dimethylallyl tryptophan synthase (DMATS) superfamily can selectively modify tryptophan-containing cyclic dipeptides, demonstrating the potential of enzymes to create complex dipeptide analogues. mdpi.comnih.gov
Directed evolution is a powerful protein engineering technique that mimics natural evolution in a laboratory setting to create enzymes with novel or enhanced properties. sigmaaldrich.comnih.gov This method is particularly valuable when a natural enzyme lacks the desired activity, stability, or specificity for a particular synthetic application, such as the synthesis of a specific dipeptide analogue. mpg.de
The process of directed evolution involves two key steps:
Generation of Genetic Diversity: A library of mutant genes is created from the gene of a parent enzyme. This is typically achieved through methods like error-prone PCR (epPCR), which introduces random mutations throughout the gene, or saturation mutagenesis, which targets specific amino acid positions for mutation. nih.govmpg.de
Screening or Selection: The resulting library of enzyme variants is expressed in a host organism (like E. coli) and screened to identify mutants that exhibit the desired function. mpg.de For dipeptide synthesis, this would involve testing each variant for its ability to catalyze the formation of the target this compound analogue. High-throughput screening methods are essential to test the thousands or millions of variants generated. mdpi.com
Through iterative rounds of mutation and selection, enzymes can be evolved to accept unnatural substrates, catalyze new reactions, or function under non-natural conditions, making directed evolution a key strategy for developing bespoke biocatalysts for the synthesis of unique dipeptide analogues. sigmaaldrich.comeuropa.eu
Chemical Derivatization for Research Probes
The chemical modification of this compound is essential for creating research probes that can be used to study its interactions, localization, and metabolic fate in biological systems. Derivatization typically targets the N-terminal amino group, the C-terminal carboxyl group, or the indole side chain of the tryptophan residue.
The unique indole ring of tryptophan is a common target for modification due to its distinct chemical reactivity. researchgate.net For example, sulfenylation can selectively modify the tryptophan residue, allowing for the attachment of other functional molecules. researchgate.net
For analytical purposes, derivatization is often used to enhance detection by chromatography and mass spectrometry.
Fluorescent Labeling: Reagents can be used to attach a fluorescent tag to the N-terminal amine, enabling sensitive detection in bioimaging or HPLC analysis.
Mass Spectrometry Probes: Specific probes can be attached to the peptide to aid in structural and configurational analysis. For instance, a pair of mass-tagged chiral probes can be reacted with the peptide's constituent amino acids after hydrolysis to determine their absolute configuration (L or D) by mass spectrometry. acs.org
Pre-column Derivatization: For quantitative analysis of the amino acids within the dipeptide, reagents like phenyl isothiocyanate (PITC) or 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) can be used. fujifilm.comfujifilm.com These reagents react with the amino groups to form derivatives that are easily separated and detected with high sensitivity by reverse-phase HPLC or LC/MS. fujifilm.com
Interactive Table: Derivatization Reagents for Amino Acid and Peptide Analysis
| Reagent | Abbreviation | Target Functional Group | Purpose of Derivatization |
| Phenyl isothiocyanate | PITC | Primary and secondary amines | Forms PTC-amino acids for sensitive UV detection in HPLC. fujifilm.com |
| 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate | APDS | Primary and secondary amines | Increases ionization efficiency for highly sensitive LC/MS analysis. fujifilm.com |
| 4-fluorophenyl 3-nitro-2-pyridinesulfenate | Npys-OPh(pF) | Tryptophan indole ring | Selective sulfenylation for chemical modification and probe attachment. researchgate.net |
| Mass-tagged chiral benzylicaldehyde probes | N/A | Primary amines | Determination of amino acid absolute configuration by mass spectrometry. acs.org |
Functionalization of this compound for Specific Interaction Studies
The dipeptide this compound serves as a valuable scaffold for chemical modification, particularly aimed at elucidating and modulating its interactions with biological targets. The tryptophan residue, with its large, aromatic indole side chain, is the primary site for functionalization. These modifications are designed to probe the nature of binding pockets, enhance affinity, and introduce new properties for specific interaction studies. Methodologies range from modifying the indole ring to altering the peptide backbone, enabling a detailed exploration of structure-activity relationships (SAR).
The rationale for modifying the tryptophan residue lies in its significant role in various non-covalent interactions, including hydrophobic, π-π stacking, cation-π, and hydrogen bonding. iris-biotech.deplos.org By systematically altering the electronic and steric properties of the indole ring, researchers can dissect the contribution of each type of interaction to the binding affinity and specificity of the dipeptide.
One powerful strategy is the introduction of electron-withdrawing or electron-donating groups onto the indole ring. For instance, the addition of strongly electronegative atoms like fluorine can decrease the electron density of the aromatic system, which in turn modulates cation-π and other electrostatic interactions. iris-biotech.deacs.org This approach has been widely used to study protein-ligand binding. acs.org Conversely, other modifications can introduce new functionalities, such as metal-chelating sites, fluorescent probes, or reactive groups for covalent labeling of a target protein.
Late-stage functionalization (LSF) techniques are particularly powerful, allowing for the direct modification of the fully formed peptide. acs.org This contrasts with strategies that rely on the synthesis of a non-canonical amino acid from the ground up, followed by its incorporation into the peptide sequence via solid-phase peptide synthesis (SPPS). acs.orgub.edu Metal-catalyzed C-H activation is a key LSF method that enables the direct arylation or alkynylation of the tryptophan indole ring within a peptide sequence. nih.govresearchgate.net
The following tables summarize key research findings on the functionalization of tryptophan residues in peptides, which are directly applicable to the modification of this compound for interaction studies.
Table 1: Indole Ring Functionalization Strategies for Interaction Probes
| Modification Type | Reagents/Method | Purpose of Functionalization | Research Context/Example | Citation |
|---|---|---|---|---|
| Fluorination | Synthesis of fluorinated Trp analogs for SPPS | To modulate the electrostatic potential of the indole ring and probe the strength of cation-π interactions. | Progressive fluorination of Trp residues to quantify their contribution to protein-ligand binding energy. | iris-biotech.deacs.org |
| Arylation | Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂) | To introduce steric bulk and new π-stacking surfaces, enhancing or altering binding specificity. | C-H arylation of Trp residues in peptides to create constrained (stapled) structures or to probe hydrophobic pockets. | nih.govresearchgate.net |
| Trifluoromethylthiolation | Electrophilic trifluoromethylthiolating reagents (e.g., ArNHSCF₃) with acid activation (e.g., BF₃·OEt₂) | To increase local hydrophobicity and metabolic stability, potentially enhancing cell permeability and binding affinity. | Late-stage functionalization of Trp-containing peptides, including bioactive molecules like endomorphin-1. | acs.org |
| Alkynylation | Metal-catalyzed C-H functionalization | To introduce a reactive handle for "click chemistry," allowing for the attachment of fluorescent dyes, affinity tags, or other probes. | Enables the site-specific labeling of peptides and proteins for visualization or pull-down experiments. | nih.gov |
Table 2: Research Findings on Modified Tryptophan Peptides
| Peptide/Scaffold | Modification | Key Finding | Application | Citation |
|---|---|---|---|---|
| H₂N-Ala-Val-Pro-Trp-OH | Phosphoroorganic derivatives at the N-terminus | The tetrapeptide served as a high-affinity scaffold for the BIR domain of IAP proteins. Modifications were synthesized to develop small molecule IAP antagonists. | Development of antagonists for Inhibitor of Apoptosis Proteins (IAPs) for cancer therapy. | nih.gov |
| Generic Trp-containing peptides | Stapling to a Phe/Tyr residue via Pd-catalyzed C-H arylation | Created a covalent bond between Trp and another aromatic residue, constraining the peptide's conformation to enhance stability and biological activity. | Generation of new peptide architectures with improved therapeutic profiles. | researchgate.net |
| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) | Trifluoromethylthiolation at the Trp indole ring | The (CF₃S)Trp analog was successfully synthesized via both late-stage functionalization and SPPS, demonstrating the feasibility of introducing this hydrophobicity-enhancing group. | Improving the drug-like properties of bioactive peptides. | acs.org |
| LmrR protein | Progressive fluorination of Trp residues (e.g., 5FW, 5,6diFW) | Incorporation of fluorinated Trp analogs allowed for the quantification of the electrostatic component of drug-protein binding interactions. | Detailed study of protein-ligand interaction forces. | acs.org |
These synthetic methodologies highlight the versatility of the tryptophan residue in this compound as a platform for chemical modification. By applying these techniques, derivatives of this compound can be created to serve as tailored molecular probes, enabling a deeper understanding of their specific interactions with biological systems such as enzymes or receptors. ajol.info
Spectroscopic and Advanced Analytical Characterization of H Val Trp Oh
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy is a powerful tool for analyzing the molecular structure of peptides. By measuring the vibrational frequencies of a molecule's constituent bonds, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy can provide detailed information about functional groups, secondary structure, and intermolecular interactions such as hydrogen bonding. smu.edunih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For H-Val-Trp-OH, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its amide, carboxyl, amino, and side-chain groups.
Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of this compound. ajol.inforesearchgate.net These calculations help in assigning the experimentally observed bands. Key vibrational modes include:
Amide A and B bands: Typically found around 3300 cm⁻¹ and 3100 cm⁻¹, respectively, corresponding to N-H stretching vibrations.
Amide I band: Located in the 1600-1700 cm⁻¹ region, this band is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to the peptide's secondary structure.
Amide II band: Found between 1500-1600 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Carboxyl group vibrations: The C=O stretching of the carboxylic acid appears around 1700-1760 cm⁻¹, while the O-H stretch is a broad band in the 2500-3300 cm⁻¹ range.
Indole (B1671886) ring vibrations: The tryptophan side chain gives rise to several characteristic bands, including C-H and N-H stretching frequencies.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and aromatic side chains, making it well-suited for studying the tryptophan residue in this compound.
Key Raman bands for this compound include:
W3 and W7 bands: The W3 band (around 1550-1556 cm⁻¹) and the W7 doublet are characteristic of the indole ring of tryptophan. nih.gov Their frequencies and intensities are sensitive to the local environment and conformation. nih.gov
Indole N-H vibration: A peak around 885 cm⁻¹ is attributed to the N-H vibration of the tryptophan indole ring and is a known indicator of hydrogen bonding and environmental changes. acs.org
Amide I and III bands: Similar to FT-IR, the Amide I band provides structural information. The Amide III band (1200-1300 cm⁻¹) is also useful for conformational analysis.
The table below presents selected calculated vibrational frequencies for this compound, which are instrumental in interpreting experimental spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| Amide A (N-H stretch) | ~3300 | N-H stretching of the peptide bond. |
| C=O Stretch (Carboxyl) | ~1740 | Carbonyl stretch of the C-terminal COOH group. |
| Amide I (C=O stretch) | ~1650 | Carbonyl stretch of the peptide backbone. |
| Amide II (N-H bend, C-N stretch) | ~1550 | Coupled vibration sensitive to conformation. |
| W3 (Indole Ring) | ~1552 | Tryptophan side-chain vibration. nih.gov |
| W7 (Indole Ring) | Doublet | Tryptophan side-chain vibration. nih.gov |
| Indole N-H Vibration | ~885 | N-H vibration of the indole ring. acs.org |
Note: The frequencies are approximate and based on theoretical calculations and data from related compounds.
The vibrational frequencies of this compound are not static; they are modulated by the peptide's local environment, particularly by the formation of hydrogen bonds. smu.edu Hydrogen bonding alters the force constant of the involved bonds, leading to predictable shifts in their vibrational frequencies.
Intramolecular Hydrogen Bonding: Computational studies have identified several possible intramolecular hydrogen bonds in this compound. ajol.info These include bonds between the α-amino group hydrogens and the carbonyl oxygen of the valine backbone, and between the amide hydrogen of the tryptophan backbone and the C-terminal carboxyl oxygen. ajol.info The formation of these H-bonds, particularly in folded conformations, leads to a redshift (lowering of frequency) of the involved N-H and C=O stretching vibrations. ias.ac.in
Intermolecular Hydrogen Bonding: When dissolved in a polar solvent like water, this compound forms intermolecular hydrogen bonds. The tryptophan indole ring can act as an H-bond donor (N-H) or acceptor. ias.ac.in The formation of an H-bond at the indole N-H group causes a noticeable shift in its corresponding vibrational band (~885 cm⁻¹ in Raman spectra), making it an effective probe of the local polarity and solvent accessibility of the tryptophan side chain. acs.org Similarly, the Amide I band is sensitive to hydration of the peptide backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's conformational preferences can be constructed.
Linear peptides like this compound are typically flexible in solution and exist as an ensemble of rapidly interconverting conformations. thieme-connect.de The observed NMR spectrum is therefore an average of these states. Computational modeling is often used to interpret these averaged data.
A full conformational analysis of this compound would involve:
Resonance Assignment: Using 2D NMR experiments like COSY and TOCSY to assign all proton signals to specific amino acid spin systems. uzh.ch
Dihedral Angle Constraints: Measuring ³J-coupling constants (e.g., ³J(HNCαH)) to constrain the backbone dihedral angle φ.
Computational studies on this compound have explored its conformational space by varying backbone (φ, ψ) and side-chain (χ) torsion angles. ajol.inforesearchgate.net These studies identified two main families of structures: extended conformations and folded conformations stabilized by intramolecular interactions. ajol.inforesearchgate.net The folded structures are more compact, bringing the N- and C-termini closer together. researchgate.net Experimental NMR data would be essential to validate these theoretical models and determine the relative populations of these conformational states in solution.
The aromatic indole ring of the tryptophan residue in this compound can participate in non-covalent interactions, particularly π-π stacking, leading to self-association of the peptide at higher concentrations. This phenomenon can be studied using NMR by monitoring chemical shifts as a function of peptide concentration. uncw.edu
The principle behind this method is that when aromatic rings stack, the protons of one ring experience the magnetic field generated by the ring currents of the other. uncw.edu This shielding effect typically causes an upfield shift (a decrease in the chemical shift value) for the protons located above or below the plane of the neighboring ring.
For this compound, a concentration-dependent NMR study would involve:
Acquiring a series of ¹H NMR spectra at varying peptide concentrations.
Plotting the chemical shifts of the tryptophan indole protons (and other nearby protons) against concentration.
Observing any significant upfield shifts, which would be strong evidence for π-π stacking and peptide association. uncw.edu
While specific experimental data for this compound is not widely published, this technique is a standard method for investigating the associative properties of aromatic-containing molecules. uncw.edumdpi.com
| Analytical Technique | Information Gained | Key Parameters / Observations |
| NMR Conformational Analysis | 3D structure, flexibility, dihedral angles | J-coupling constants, Nuclear Overhauser Effects (NOEs) |
| Concentration-Dependent NMR | Peptide self-association, π-π stacking | Changes in chemical shifts (especially of aromatic protons) with concentration. |
X-Ray Crystallography for Complex Structure Determination
X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including complex biological assemblies. For this compound, this method provides unparalleled insights into its binding with enzymes and the intricate network of non-covalent interactions that stabilize these complexes.
Crystallographic studies have been instrumental in understanding how this compound interacts with enzymes like thermolysin, a thermostable metalloendopeptidase. researchgate.netnih.govresearchgate.net When the inhibitor mercaptoacetyl-L-valyl-L-tryptophan is introduced to crystalline thermolysin, it undergoes hydrolysis, and the resulting product, this compound (Val-Trp), is observed bound to the enzyme's active site. researchgate.netnih.gov
The analysis reveals that Val-Trp occupies the S1'-S2' subsites of the thermolysin active site. researchgate.netnih.gov This binding mode is distinct from other dipeptides, such as L-alanyl-L-phenylalanine (Ala-Phe), which bind to the S1-S1' subsites. researchgate.netnih.gov This difference in binding location is consistent with the known substrate specificity and preferences of thermolysin. researchgate.netnih.gov The interaction of Val-Trp with the S1' and S2' positions is achieved without presenting a cleavable bond to the enzyme, which explains its role as a product inhibitor. semanticscholar.org High-resolution crystallographic refinement shows that the valyl amino group of Val-Trp is positioned 2.8 Å from the carboxylate of Glu-143, marking the first direct observation of an interaction between this crucial glutamate (B1630785) residue and the scissile nitrogen. researchgate.netnih.govresearchgate.net This finding provides direct support for the proposed catalytic mechanism of thermolysin. researchgate.netnih.gov
| Parameter | Value |
| Enzyme | Thermolysin |
| Ligand | This compound (Val-Trp) |
| Binding Site | S1'-S2' subsites |
| Key Interaction Distance (Valyl amino group to Glu-143 carboxylate) | 2.8 Å researchgate.netnih.govresearchgate.net |
| Significance | Illustrates product inhibition and supports the enzyme's catalytic mechanism. researchgate.netnih.govsemanticscholar.org |
The stability and specificity of the this compound-thermolysin complex are heavily reliant on a network of hydrogen bonds. researchgate.netnih.gov High-resolution crystallographic refinement has precisely mapped these interactions. The valyl amino group of this compound is a key participant, forming three hydrogen bonds with the enzyme and surrounding solvent molecules. researchgate.netnih.govresearchgate.net
| This compound Moiety | Interacting Partner(s) in Thermolysin/Solvent | Type of Interaction |
| Valyl amino group | Enzyme residues and solvent | Three hydrogen bonds researchgate.netnih.govresearchgate.net |
| Valyl amino group | Carboxylate of Glu-143 | Direct interaction (2.8 Å) researchgate.netnih.govresearchgate.net |
High-Resolution Chromatographic and Mass Spectrometric Techniques
A variety of high-resolution chromatographic and mass spectrometric methods are employed for the separation, identification, and quantification of this compound in different sample types.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides. primescholars.commyfoodresearch.com For compounds like this compound, which contains the chromophoric and fluorophoric tryptophan residue, HPLC coupled with various detectors offers excellent sensitivity and selectivity. myfoodresearch.com
UV/DAD Detection: The tryptophan component of this compound allows for its detection using UV or Diode Array Detectors (DAD). myfoodresearch.com While many amino acids require derivatization to be UV-active, the indole ring of tryptophan provides sufficient absorbance. myfoodresearch.comsci-hub.se A direct HPLC-DAD method has been developed for the simultaneous separation and quantification of various metabolites, including tryptophan-containing compounds, in biological fluids using a reverse-phase C18 column and UV detection at 220 nm. mdpi.com
Fluorescence Detection (FLD): Fluorescence detection offers higher sensitivity for fluorescent compounds. sci-hub.se However, for quantitative analysis of tryptophan-containing peptides using common derivatization reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), fluorescence quenching of the tryptophan residue can occur. nih.gov This necessitates the use of UV detection for accurate quantification of the derivatized tryptophan-containing analyte, while other amino acids in the sample can be quantified with the more sensitive fluorescence detector. nih.gov
| HPLC Method | Detector | Derivatization | Key Considerations for this compound |
| RP-HPLC | UV/DAD | Not always necessary | The indole ring of tryptophan allows for direct UV detection. myfoodresearch.commdpi.com |
| RP-HPLC | Fluorescence (FLD) | Often used for other amino acids (e.g., FMOC-Cl) | Fluorescence of tryptophan can be quenched by derivatization agents, making UV detection preferable for this specific peptide. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle size columns and higher pressures to achieve faster separations and higher resolution compared to conventional HPLC. thermofisher.com This is particularly advantageous for the analysis of complex biological samples. frontiersin.org UHPLC systems, such as the Vanquish Flex with a binary pump, have been shown to provide good separation of amino acids, including tryptophan. thermofisher.com The reduced gradient delay volume of binary pumps can lead to earlier elution times compared to quaternary pump systems. thermofisher.com A rapid reversed-phase UHPLC-MS/MS method has been developed for the determination of tryptophan and its metabolites, demonstrating the speed and efficiency of this technique. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of molecules in complex matrices. researchgate.netnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For this compound, LC-MS/MS allows for precise quantification even at low concentrations.
The analysis is typically performed using multiple reaction monitoring (MRM) in positive ion mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.govresearchgate.net For tryptophan, a common transition monitored is m/z 205.1 → 188.1. researchgate.net LC-MS/MS methods have been validated for the quantification of natural amino acids, including valine and tryptophan, in various biological samples like plasma. nih.gov These methods demonstrate excellent linearity over a wide concentration range and high accuracy and precision. nih.govresearchgate.net For instance, a validated method for amino acids in mouse plasma showed linearity for valine and tryptophan in the range of 6.25-312.5 μM. nih.gov The development of LC-MS/MS methods capable of simultaneously quantifying numerous cyclic dipeptides has also been reported, showcasing the versatility of this technique for peptide analysis. tandfonline.com
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tryptophan | 205.1 | 188.1, 117.7 researchgate.net | Positive ESI nih.govtandfonline.com |
| Valine | 118.1 | 72.1 | Positive ESI nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for separating and identifying small, volatile molecules within a sample. In the context of metabolite profiling, GC-MS can be employed to detect and quantify dipeptides like this compound in various biological matrices. plos.orgmdpi.com However, due to the low volatility of peptides, a chemical derivatization step is necessary prior to analysis. researchgate.netnist.gov This process converts the non-volatile peptide into a volatile derivative suitable for gas chromatography. researchgate.net Common derivatization methods include silylation or acylation, which target the polar functional groups (amino, carboxyl, and indole N-H) of the dipeptide. nih.govcsic.es
Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. pensoft.net The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern of smaller ions. iitd.ac.in This fragmentation pattern serves as a molecular fingerprint, allowing for the identification of the original compound by comparing the resulting mass spectrum to spectral libraries. nih.gov
For this compound, the electron ionization mass spectrum of its derivative would exhibit characteristic fragments. Key fragmentation pathways for peptides include cleavage of the peptide bond and fragmentation of the amino acid side chains. acs.orgresearchgate.net The tryptophan residue is known to produce a prominent and highly characteristic fragment ion at a mass-to-charge ratio (m/z) of 130, corresponding to the quinolinium ion formed from its indole side chain. researchgate.net Other significant fragments would arise from the valine residue and cleavage at the peptide linkage. The precise mass and relative abundance of these fragments are used for definitive identification.
Metabolomic studies utilize GC-MS to analyze the complete set of small-molecule metabolites in a biological sample, which can include amino acids and dipeptides. csic.esresearchgate.net By identifying and quantifying compounds like this compound, researchers can gain insights into metabolic pathways and identify potential biomarkers for various physiological or pathological states. plos.org
Table 1: Potential Characteristic GC-MS Fragments of Derivatized this compound Note: The exact m/z values will depend on the specific derivatization agent used (e.g., silylating agent). The fragments listed are based on the core structure.
| Postulated Fragment | Description | Common m/z (example) |
|---|---|---|
| Indolemethyl Cation | Characteristic fragment from the Tryptophan side chain. | 130 |
| Valine Iminium Ion | Fragment resulting from cleavage at the alpha-carbon of Valine. | Varies with derivatization |
| Molecular Ion (M+) | The ionized, intact derivatized dipeptide. | Varies with derivatization |
| Fragments from neutral losses | Loss of small neutral molecules like CO, H₂O from the parent ion. copernicus.org | Varies with derivatization |
Fluorescence Spectroscopy in Mechanistic and Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique widely used in biochemical research. researchgate.net It is particularly valuable for studying peptides and proteins that contain the aromatic amino acid tryptophan. nih.gov Tryptophan possesses the highest quantum yield of emission among the naturally occurring amino acids and is considered the dominant intrinsic fluorophore in proteins and peptides, with a typical excitation maximum around 280-295 nm and an emission maximum near 350 nm in aqueous solutions. researchgate.netnih.govnih.gov The photophysical properties of tryptophan's indole side chain are exceptionally sensitive to the polarity of its local microenvironment, making it a powerful intrinsic probe for investigating molecular structure, dynamics, and interactions. nih.govresearchgate.net
Tryptophan Fluorescence in Protein-Peptide Interactions
The intrinsic fluorescence of the tryptophan residue in this compound can be harnessed to monitor its interactions with proteins in real-time without the need for external fluorescent labels. bmglabtech.com When the dipeptide binds to a protein, the tryptophan side chain often transitions from the polar aqueous environment to a more nonpolar, hydrophobic pocket within the protein structure. researchgate.net This change in the local environment elicits distinct and measurable changes in its fluorescence properties.
Key observable changes include:
Emission Spectrum Shift: A shift of the tryptophan emission maximum to shorter wavelengths (a "blue shift") is a hallmark of its movement into a more hydrophobic environment. researchgate.net The degree of the blue shift can provide information about the depth of the tryptophan residue's insertion into the protein. researchgate.net
Quantum Yield Enhancement: The fluorescence quantum yield (the efficiency of fluorescence emission) of tryptophan generally increases as the polarity of its environment decreases. researchgate.net Therefore, the binding of this compound to a protein is often accompanied by an increase in its fluorescence intensity. bmglabtech.com
Fluorescence Quenching: Conversely, if the tryptophan residue binds near specific amino acid side chains (such as glutamate, aspartate, or cysteine) or other quenching moieties within the protein, its fluorescence intensity may decrease. nih.gov This quenching can occur through mechanisms like electron transfer and can provide information about the proximity of the dipeptide to these specific residues. nih.gov
By titrating the protein with the dipeptide (or vice versa) and monitoring these fluorescence changes, researchers can determine binding affinities (dissociation constants) and study the kinetics of the interaction. researchgate.net
Native Fluorescence for Detection
The strong native fluorescence of the tryptophan residue allows for the direct, label-free detection and quantification of this compound. mdpi.comnih.gov This analytical approach leverages the intrinsic spectroscopic properties of the molecule, avoiding potentially disruptive and costly labeling procedures. researchgate.netnih.gov The intensity of the emitted fluorescence, when excited at a suitable wavelength (e.g., 295 nm to selectively excite tryptophan), is directly proportional to the concentration of the dipeptide, forming the basis for quantitative analysis. plos.orgiaea.org
This method is highly sensitive and can be coupled with separation techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) for the selective determination of this compound in complex mixtures. mdpi.comnih.gov The use of a fluorescence detector in such systems provides high selectivity because few other endogenous molecules fluoresce in the same spectral region as tryptophan. mdpi.com Studies on tryptophan-containing dipeptides have characterized their fundamental photophysical properties, such as fluorescence lifetimes and quantum yields, which are essential parameters for developing accurate analytical methods. nih.gov The fluorescence decay of tryptophan in dipeptides is often multi-exponential, reflecting different conformational states of the molecule in solution. nih.govnih.gov
Table 2: Representative Photophysical Properties of Tryptophan in a Dipeptide in Aqueous Solution Data is representative of Trp-containing dipeptides like Val-Trp in an aqueous environment. nih.gov
| Parameter | Typical Value (at neutral pH) | Significance |
|---|---|---|
| Absorption Maximum (λabs) | ~280 nm | Wavelength for exciting the indole chromophore. nih.gov |
| Emission Maximum (λem) | ~355 nm | Wavelength of maximum fluorescence intensity; sensitive to environment. nih.gov |
| Quantum Yield (ΦF) | Varies (e.g., ~0.08 - 0.2) | Efficiency of fluorescence; sensitive to quenching and environment. nih.gov |
| Fluorescence Lifetime (τ) | Multi-exponential (ns range) | Time the fluorophore spends in the excited state; reflects dynamic processes. nih.govnih.gov |
Enzymatic Interactions and Mechanistic Roles of H Val Trp Oh
Interaction with Peptidases and Proteases
Peptidases and proteases are enzymes that catalyze the hydrolysis of peptide bonds. The interaction of H-Val-Trp-OH with these enzymes, particularly thermolysin, has been a subject of crystallographic and kinetic studies, providing valuable information on enzyme structure and function.
Binding to Thermolysin: Subsite Specificity and Catalytic Mechanism Support
Thermolysin, a thermostable metalloendopeptidase, preferentially cleaves peptide bonds on the N-terminal side of bulky and hydrophobic amino acid residues such as isoleucine, leucine, valine, alanine, methionine, and phenylalanine. nih.gov Crystallographic analysis of this compound (Val-Trp) bound to thermolysin has revealed that this dipeptide occupies the S1' and S2' subsites of the enzyme's active site. nih.govfrontiersin.orgnih.gov This is in contrast to other dipeptides like L-alanyl-L-phenylalanine (Ala-Phe), which bind to the S1-S1' subsites. nih.govnih.gov This differential binding is consistent with the known specificity of thermolysin, which favors hydrophobic residues at the P1' position of the substrate. nih.govfrontiersin.org
The binding of Val-Trp provides a clear illustration of how a product of peptide hydrolysis interacts with the enzyme. nih.govfrontiersin.orgnih.gov High-resolution crystallographic data shows that the valyl amino group of the dipeptide forms three hydrogen bonds with the enzyme and surrounding solvent molecules. nih.govfrontiersin.org A significant observation is the close proximity (2.8 Å) of the valyl amino group to the carboxylate of Glutamate-143 (Glu-143), a key catalytic residue. nih.govfrontiersin.org This was the first direct observation of an interaction between the scissile nitrogen (represented here by the product's amino group) and Glu-143, lending strong support to the proposed catalytic mechanism for thermolysin. nih.govfrontiersin.orgnih.gov This mechanism posits that Glu-143 acts as a general base, promoting the attack of a water molecule on the substrate's carbonyl carbon.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound is a well-characterized inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.
Characterization as a Competitive and Selective ACE Inhibitor
This compound has been identified as a potent and competitive inhibitor of ACE. ajol.infobiorxiv.orgmdpi.com Somatic ACE possesses two catalytic domains, the N-domain and the C-domain. The C-domain is considered to play a more significant role in blood pressure regulation. biorxiv.orgmdpi.com Research has shown that tryptophan-containing dipeptides, including this compound, are selective inhibitors of the C-domain. biorxiv.orgmdpi.com Specifically, Val-Trp exhibits a high selectivity factor for the C-domain, making it a molecule of interest for the development of targeted antihypertensive agents with potentially fewer side effects. biorxiv.orgmdpi.com
| Parameter | Value/Description | Reference |
|---|---|---|
| Inhibition Type | Competitive | ajol.infobiorxiv.orgmdpi.com |
| Inhibitory Constant (Ki) | 0.3 µM | ajol.info |
| Domain Selectivity | Selective for the C-domain of ACE | biorxiv.orgmdpi.com |
| Selectivity Factor for C-domain | ~70 | biorxiv.orgmdpi.com |
Molecular Basis of ACE-H-Val-Trp-OH Interaction
The molecular interaction between ACE and its inhibitors is crucial for understanding their mechanism of action. For dipeptides, structure-activity relationship studies have revealed key features for effective ACE inhibition. The presence of a hydrophobic amino acid at the C-terminus, particularly one with an aromatic side chain like tryptophan, is a significant contributor to the inhibitory potency. biorxiv.orgmdpi.com The N-terminal amino acid also plays a role, with aliphatic residues like valine being favorable for C-domain inhibition. biorxiv.org The mechanism of inhibition generally involves the binding of the peptide to the active site of ACE through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions, including coordination with the active site zinc ion. wikipedia.org The specific interactions of this compound within the ACE active site are inferred from these general principles and the observed high affinity and selectivity. The valine residue likely interacts with the S1 subsite, while the tryptophan residue fits into the S2' subsite, a pocket that can accommodate bulky aromatic side chains.
Interplay with Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for the first step of protein synthesis: the charging of tRNA molecules with their cognate amino acids. libretexts.orgnih.gov This process involves the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP, followed by the transfer of the aminoacyl group to the tRNA. libretexts.org There are 20 different aaRSs in humans, one for each of the standard proteinogenic amino acids. libretexts.org
Tryptophanyl-tRNA Synthetase (TrpRS) and Tryptophan Uptake Regulation
Tryptophanyl-tRNA synthetase (TrpRS) is a crucial enzyme responsible for the first step of protein synthesis, where it catalyzes the ligation of tryptophan to its corresponding transfer RNA (tRNA). nih.govmodelseed.orgoup.com This process, known as aminoacylation, occurs in two steps: the formation of a tryptophanyl-AMP intermediate from tryptophan and ATP, followed by the transfer of the tryptophanyl group to the tRNA. mdpi.comnih.gov
Recent studies have revealed that TrpRS also plays a significant role in regulating the high-affinity uptake of tryptophan into human cells. mdpi.comresearchgate.net This function is particularly important in environments with low tryptophan concentrations. The expression of TrpRS is notably upregulated by interferon-gamma (IFN-γ), a key signaling molecule in the immune response. nih.govnih.gov This induction of TrpRS is linked to an enhanced, highly selective tryptophan transport system that is distinct from the broadly specific Large Neutral Amino Acid (LNAA) transporter system (System L). mdpi.comnih.gov Overexpression of TrpRS has been shown to increase tryptophan uptake, while its inhibition leads to a decrease. researchgate.net This regulatory role is dependent on the enzyme's binding sites for tryptophan and ATP, but not on its tRNA-binding site, suggesting a mechanism separate from its canonical function in protein synthesis. mdpi.com While direct studies on this compound's interaction with this specific uptake mechanism are limited, the regulation of tryptophan availability by TrpRS is a key factor in cellular tryptophan homeostasis.
Non-Canonical Functions of TrpRS Modulated by Tryptophan-containing Peptides
Beyond its essential role in protein synthesis, mammalian TrpRS has evolved to perform a variety of non-canonical functions, including roles in angiogenesis and immune signaling. nih.govnih.gov These alternative functions are often mediated by domains acquired during evolution that are absent in their prokaryotic counterparts. mdpi.com For instance, human TrpRS can be secreted from cells and act as a signaling molecule in the extracellular space. nih.govmdpi.com
The activity of TrpRS in these non-canonical roles can be modulated by the presence of tryptophan and related molecules. Tryptophan-containing dipeptides, such as this compound (Valyl-tryptophan), have been identified as competitive inhibitors of enzymes like the angiotensin-converting enzyme (ACE), demonstrating that such peptides are biologically active. ajol.info Given that TrpRS possesses a high-affinity binding site for tryptophan, it is plausible that tryptophan-containing dipeptides could influence its non-canonical functions by competing for this binding site or by allosterically modulating the enzyme's conformation. The secretion of TrpRS and its subsequent interaction with extracellular factors highlights a potential pathway where dipeptides like this compound could play a regulatory role in processes such as immune response and angiogenesis. nih.govnih.gov
Role in Tryptophan Metabolic Pathways and Transport
Competition with Large Neutral Amino Acids (LNAAs) for Transport Systems
The entry of tryptophan into the brain is a critical step for the synthesis of neurotransmitters and is primarily mediated by the Large Neutral Amino Acid (LNAA) transporter system, specifically LAT1, at the blood-brain barrier (BBB). umich.edunih.govfoodandnutritionresearch.net This transporter does not exclusively bind tryptophan; it also facilitates the passage of other LNAAs, including valine, leucine, isoleucine, phenylalanine, and tyrosine. umich.educambridge.org Consequently, these amino acids compete with tryptophan for transport across the BBB. cambridge.org
The efficiency of tryptophan transport into the brain is therefore dependent on the ratio of plasma tryptophan concentration to the total concentration of competing LNAAs (the Trp/LNAA ratio). cambridge.org A high dietary intake of protein, which typically contains a relatively low percentage of tryptophan compared to other LNAAs, can decrease this ratio, thereby reducing tryptophan uptake into the brain. frontiersin.org Conversely, a diet high in carbohydrates can increase the ratio by stimulating insulin (B600854) release, which promotes the uptake of branched-chain amino acids (BCAAs) into muscle tissue, thus reducing their competition with tryptophan at the BBB. cambridge.org Dipeptides like this compound, being composed of two LNAAs, would be subject to these competitive transport dynamics. Upon breakdown into its constituent amino acids, valine and tryptophan, it would contribute to the plasma pools of both, influencing the competitive balance at the LNAA transporter.
| Transporter System | Key Competing Amino Acids | Impact on Tryptophan Transport |
| Large Neutral Amino Acid (LNAA) Transporter (LAT1) | Valine, Leucine, Isoleucine, Phenylalanine, Tyrosine | These amino acids compete with tryptophan for binding to the LAT1 transporter at the blood-brain barrier, which can reduce the amount of tryptophan entering the brain. cambridge.orgcambridge.org |
Impact on Tryptophan Availability for Serotonin (B10506) and Kynurenine (B1673888) Pathways
Once tryptophan crosses the blood-brain barrier, it becomes available for two primary metabolic pathways: the serotonin pathway and the kynurenine pathway. mdpi.comresearchgate.net The serotonin pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and the hormone melatonin. frontiersin.org The kynurenine pathway, which accounts for the majority of tryptophan catabolism in the body, produces a range of bioactive metabolites, some of which are neuroactive. mdpi.commdpi.com
The availability of tryptophan is the rate-limiting factor for brain serotonin synthesis. frontiersin.orgphysiology.org Therefore, any factor that alters tryptophan transport into the brain, such as competition from other LNAAs, directly impacts the potential for serotonin production. nih.govmdpi.com By influencing the plasma concentrations of both tryptophan and valine, the dipeptide this compound can modulate the Trp/LNAA ratio and, consequently, the amount of tryptophan available to be funneled into either the serotonin or kynurenine pathways. An increase in competing LNAAs relative to tryptophan would be expected to decrease the substrate available for both pathways within the central nervous system. nih.gov
Influence on Tryptophan Hydroxylase Activity and Serotonin Synthesis Rate
The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). frontiersin.orgwikipedia.org This is the rate-limiting step in the serotonin synthesis pathway. cambridge.orgphysiology.org The activity of TPH, particularly the brain-specific isoform TPH2, is not typically saturated with its substrate, tryptophan, under normal physiological conditions. cambridge.orgnih.govfoodandnutritionresearch.net This means that the rate of serotonin synthesis is directly sensitive to changes in brain tryptophan concentrations. nih.gov
| Enzyme | Function | Dependence on Tryptophan |
| Tryptophan Hydroxylase (TPH) | Catalyzes the rate-limiting step in serotonin synthesis. cambridge.orgphysiology.org | Its activity is directly dependent on the availability of tryptophan in the brain, as the enzyme is not fully saturated under normal conditions. cambridge.orgnih.gov |
| Indoleamine 2,3-Dioxygenase (IDO1) | Initiates the kynurenine pathway, degrading tryptophan. nih.govfrontiersin.org | Its expression is induced by inflammatory signals like IFN-γ, and its activity reduces tryptophan levels. nih.govfrontiersin.org |
| Tryptophan 2,3-Dioxygenase (TDO2) | Also initiates the kynurenine pathway, primarily in the liver. natap.org | Its activity contributes to the systemic depletion of tryptophan. natap.org |
Interrelationship with Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO2)
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are the two initial and rate-limiting enzymes of the kynurenine pathway. mdpi.comnatap.org TDO2 is primarily found in the liver, while IDO1 is expressed in many other tissues and is strongly induced by pro-inflammatory stimuli, most notably IFN-γ. nih.govfrontiersin.orgnatap.org Both enzymes catalyze the oxidative cleavage of the indole (B1671886) ring of tryptophan, initiating its degradation. natap.org
The activation of IDO1 and TDO2 leads to a significant depletion of tryptophan from the local environment and systemic circulation. nih.govnih.gov This reduction in tryptophan levels has two major consequences. First, it limits the tryptophan available for protein synthesis and for the serotonin pathway, which can lead to reduced serotonin production. nih.gov Second, the upregulation of IDO1 is a key mechanism of immune tolerance, as tryptophan depletion can suppress T-cell proliferation. nih.gov Recent findings show that IDO1 and TDO2 expression can enhance the TrpRS-mediated high-affinity tryptophan uptake system, further contributing to the reduction of extracellular tryptophan. nih.gov The metabolic activity driven by IDO1 and TDO2 creates a state of tryptophan scarcity, thereby influencing all biological processes dependent on this essential amino acid, including those potentially modulated by tryptophan-containing peptides like this compound.
Table of Compound and Protein Names
| Name | Type |
| This compound (Valyl-tryptophan) | Dipeptide |
| Tryptophan | Amino Acid |
| Valine | Amino Acid |
| Leucine | Amino Acid |
| Isoleucine | Amino Acid |
| Phenylalanine | Amino Acid |
| Tyrosine | Amino Acid |
| Serotonin (5-hydroxytryptamine, 5-HT) | Neurotransmitter |
| 5-hydroxytryptophan (5-HTP) | Amino Acid, Serotonin Precursor |
| Melatonin | Hormone |
| Kynurenine | Metabolite |
| Tryptophanyl-tRNA Synthetase (TrpRS) | Enzyme |
| Angiotensin-Converting Enzyme (ACE) | Enzyme |
| Tryptophan Hydroxylase (TPH/TPH2) | Enzyme |
| Indoleamine 2,3-Dioxygenase (IDO1) | Enzyme |
| Tryptophan 2,3-Dioxygenase (TDO2) | Enzyme |
| Large Neutral Amino Acid Transporter (LNAA Transporter / LAT1) | Protein (Transporter) |
| Interferon-gamma (IFN-γ) | Cytokine |
| ATP (Adenosine triphosphate) | Molecule (Energy Carrier) |
Academic Applications and Research Probes Derived from H Val Trp Oh
Design and Screening of Peptide Libraries
Peptide libraries, vast collections of different peptide sequences, are instrumental in modern drug discovery and molecular biology for identifying novel bioactive molecules. mdpi.com The design of these libraries is a critical step that balances chemical diversity with the cost and efficiency of screening. mdpi.com H-Val-Trp-OH often features as a key constituent in these libraries due to its demonstrated bioactivity and useful physicochemical characteristics.
This compound (Valyl-tryptophan) is a synthetic dipeptide that serves as a foundational building block in the field of combinatorial chemistry. Current time information in Merrimack County, US.researchgate.netroyalsocietypublishing.org This approach allows for the synthesis of a large number of different but structurally related molecules, known as peptidomimetics, which can then be screened for specific biological activities. royalsocietypublishing.orgresearchgate.net The inclusion of the Val-Trp motif is strategic; structure-activity studies have revealed that the presence of an N-terminal aliphatic amino acid like valine, paired with a C-terminal tryptophan, is a favorable combination for bioactivity, particularly for inhibiting enzymes like the angiotensin-converting enzyme (ACE). researchgate.netajol.info
The individual amino acids contribute unique properties that are desirable in a research context. Valine provides a hydrophobic side chain, while tryptophan offers a large, aromatic indole (B1671886) group capable of participating in various non-covalent interactions, including hydrophobic and π-π stacking interactions. acs.org These properties are crucial for the binding affinity and specificity of a peptide to its biological target.
Table 1: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | Code | Side Chain Property | Charge (Neutral pH) |
|---|---|---|---|
| Valine | V | Hydrophobic | Neutral |
| Tryptophan | W | Hydrophobic, Aromatic | Neutral |
This table provides a summary of the key properties of the amino acids that form this compound.
The synthesis of libraries incorporating this compound typically employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. mdpi.com This methodology is highly amenable to automation and the creation of large, diverse peptide libraries for high-throughput screening. mdpi.com
Once a lead peptide sequence, often identified from natural sources or initial screening, is discovered, its activity can be optimized and its core functional components identified using specialized library screening techniques such as truncation and positional scanning. mdpi.commdpi.com
Truncation Libraries: This method involves systematically removing amino acids from either the N- or C-terminus of a known active peptide. mdpi.comresearchgate.net The goal is to identify the shortest possible peptide fragment that retains biological activity. mdpi.com For a longer peptide containing the Val-Trp motif, a truncation library would reveal whether the this compound core is the minimal essential unit for the observed effect. researchgate.net
Positional Scanning Libraries: In this approach, each amino acid position in a peptide sequence is systematically replaced by all other natural amino acids, one at a time. nih.gov This allows researchers to determine which amino acid residues are critical for activity at each position and to identify substitutions that may enhance potency or specificity. nih.gov A positional scan of this compound could explore whether replacing valine with another hydrophobic residue (e.g., Leucine or Isoleucine) or modifying the tryptophan residue could improve its interaction with a target.
Table 2: Hypothetical Library Design Based on a Val-Trp Containing Peptide
| Library Type | Parent Peptide | Example Library Members | Purpose |
|---|---|---|---|
| Truncation | Ac-Gly-Val-Trp -Ala-NH₂ | Ac-Val-Trp -Ala-NH₂ | Determine minimal active sequence |
| Ac-Gly-Val-Trp -NH₂ | |||
| Ac-Val-Trp -NH₂ | |||
| Positional Scanning | Ac-Val-Trp -NH₂ | Ac-Ala -Trp-NH₂ | Identify optimal residue at each position |
| (Position 1) | Ac-Leu -Trp-NH₂ | ||
| Ac-Ile -Trp-NH₂ | |||
| Positional Scanning | Ac-Val-Trp -NH₂ | Ac-Val-Phe -NH₂ | |
| (Position 2) | Ac-Val-Tyr -NH₂ | ||
| Ac-Val-His -NH₂ |
This table illustrates how truncation and positional scanning libraries would be designed to analyze a peptide containing the this compound motif.
Use as a Chemical Biology Probe
Chemical biology probes are small molecules used to study and manipulate biological systems. This compound and its derivatives serve as effective probes due to their ability to interact with specific biological targets and modulate their function, providing insights into complex cellular processes.
Tryptophan is an essential amino acid and the sole metabolic precursor for the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). mdpi.comfrontiersin.org The availability of tryptophan in the brain directly influences the rate of serotonin synthesis, which plays a critical role in regulating mood, cognition, and sleep. frontiersin.org Tryptophan-containing dipeptides are of significant interest in neuroscience research as they can potentially be transported across the blood-brain barrier and act as delivery vehicles for tryptophan. aging-us.comresearchgate.net
Research on related tryptophan dipeptides, such as Trp-Tyr, has shown that they can be absorbed after oral administration, penetrate into the brain, and suppress microglial inflammation, thereby preventing cognitive decline in animal models. aging-us.comtandfonline.com These findings suggest that this compound can be used as a research probe to study the effects of increased tryptophan availability on serotonergic pathways and neuronal function. By administering the dipeptide, researchers can investigate its impact on neurotransmitter levels, receptor activity, and downstream behavioral outcomes in a more controlled manner than by administering free tryptophan, which is subject to different metabolic fates. frontiersin.orgresearchgate.net
Understanding the intricate network of protein-protein and protein-biomolecule interactions is fundamental to cell biology. Short peptide motifs are often the key mediators of these interactions. The Val-Trp sequence can act as a probe to identify and characterize such binding events.
A notable example involved the search for proteins that bind to the PDZ domain of Dishevelled (Dvl), a key protein in Wnt signaling. Knowing that a tripeptide with the sequence Val-Trp-Val (VWV) could bind to this domain, researchers searched for proteins containing this motif. nih.gov This led to the identification of TMEM88, a previously uncharacterized transmembrane protein, as a novel Dvl-binding partner that regulates Wnt signaling. nih.gov This study exemplifies how a sequence containing Val-Trp can be used as a template to probe for unknown protein interactions.
Furthermore, theoretical studies using quantum-chemical methods have been employed to analyze the dimerization of tryptophan-containing dipeptides. acs.org These studies dissect the specific intermolecular forces, such as hydrogen bonding and π-π stacking, that stabilize the peptide-peptide complex. acs.org Such research provides a fundamental understanding of the non-covalent interactions that govern how probes like this compound bind to their protein or biomolecule targets.
Development of Enzyme Inhibitors and Modulators for Research
This compound has been identified as a potent inhibitor of several key enzymes, making it an excellent starting point or scaffold for the design of more selective and powerful modulators for research purposes. ajol.infoul.ie
The most well-documented activity of this compound is its ability to inhibit the Angiotensin-Converting Enzyme (ACE). ajol.infomedchemexpress.com ACE is a central component of the renin-angiotensin system, which regulates blood pressure. nih.gov Structure-activity relationship studies have consistently shown that dipeptides with a hydrophobic aliphatic amino acid at the N-terminus and an aromatic residue, particularly tryptophan, at the C-terminus are potent ACE inhibitors. ajol.infonih.gov this compound fits this profile perfectly and has been shown to be a selective and competitive inhibitor of the ACE C-domain, which is the primary domain responsible for blood pressure regulation. ajol.info Its high potency makes it a valuable lead compound in the development of novel antihypertensive agents and a useful tool for studying the renin-angiotensin system in a laboratory setting. researchgate.netajol.info
Research has quantified the ACE inhibitory activity of this compound, reporting an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—of just 0.58 µM. nih.gov This is significantly more potent than many other naturally derived dipeptides. nih.gov In addition to its action on ACE, this compound has also been identified as a multifunctional inhibitor, showing activity against other enzymes such as xanthine (B1682287) oxidase (XO) and dipeptidyl peptidase IV (DPP-IV), which are targets in gout and type 2 diabetes research, respectively. ul.ie This polypharmacology makes it an interesting probe for studying the interplay between different metabolic pathways.
Table 3: Comparative ACE Inhibitory Activity of Tryptophan-Containing Dipeptides
| Peptide Sequence | IC₅₀ (µM) | Source |
|---|---|---|
| Val-Trp | 0.58 | nih.gov |
| Ile-Trp | 0.50 | nih.gov |
| Leu-Trp | 1.11 | nih.gov |
| Lys-Trp | 7.8 | medchemexpress.com |
| Trp-Val | 307.61 | nih.gov |
This table compares the in vitro ACE inhibitory potency of this compound to other related dipeptides. A lower IC₅₀ value indicates higher potency. The dramatic difference in activity between Val-Trp and its reverse sequence, Trp-Val, highlights the structural specificity required for potent inhibition.
This compound as a Model for Angiotensin-Converting Enzyme Inhibitor Research
This compound serves as a significant model compound in the study of angiotensin-converting enzyme (ACE) inhibitors. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. bas.bg By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a critical role in hypertension. bas.bgmdpi.com The inhibition of this enzyme is a primary strategy for managing high blood pressure. bas.bg
This compound, a dipeptide found in various natural sources, including Antarctic krill, cauliflower by-products, and certain protein hydrolysates, has been identified as a potent ACE inhibitor. nih.govajol.inforesearchgate.netnih.gov Its efficacy has been demonstrated in multiple studies, making it an excellent candidate for research into naturally derived antihypertensive agents. Research has shown that this compound is a selective and competitive inhibitor of the C-domain of ACE, which is believed to be the primary domain involved in blood pressure regulation. ajol.info This selectivity is a promising feature for developing drugs with fewer side effects. ajol.info
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), with reported values such as 12.9 µM (2.75 µg/mL). nih.gov Another study reported an IC50 value of 52.50 μM. medchemexpress.eu Recent investigations have further elucidated its mechanism of action, revealing that its antihypertensive effects are not solely due to ACE inhibition. researchgate.netnih.gov Studies on this compound derived from cauliflower by-products showed that it also activates the eNOS/NO/cGMP signaling pathway, which leads to vasodilation. researchgate.netnih.gov This dual mechanism enhances its potential as a model for developing multifunctional antihypertensive therapies.
Molecular studies have explored the interaction between this compound and the ACE enzyme. Isothermal titration calorimetry has revealed that the binding is a spontaneous, exothermic process driven by both enthalpy and entropy, indicating the involvement of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Molecular docking simulations have further shown that the dipeptide binds to the active pocket of ACE, physically obstructing the substrate from accessing the enzyme's active site. researchgate.netnih.gov These detailed findings on its binding and mechanism of action solidify the role of this compound as a crucial model peptide in the ongoing research and development of ACE inhibitors.
| Peptide | IC50 (µM) | Source/Reference |
|---|---|---|
| This compound | 12.9 | nih.gov |
| This compound | 52.50 | medchemexpress.eu |
| H-Ile-Trp-OH | Data not available in provided text | researchgate.net |
| H-Asp-Trp-OH | 257.93 | ucd.ie |
| H-Trp-Pro-OH | 217.27 | ucd.ie |
| H-Lys-Trp-OH | 7.8 | medchemexpress.com |
| H-Leu-Lys-Tyr-OH | 10.1 | nih.gov |
Structure-Activity Relationship Studies in Peptide Inhibitors
The chemical structure of peptides is a key determinant of their ACE inhibitory activity, and this compound is frequently used in structure-activity relationship (SAR) studies to understand these requirements. mdpi.comajol.info SAR studies are fundamental in medicinal chemistry for optimizing the structure of a lead compound to enhance its biological activity and selectivity. mdpi.com
For ACE inhibitory peptides, several structural features have been identified as crucial for potent activity. ucd.iegenscript.com Generally, short peptides, particularly di- and tripeptides, are effective inhibitors. bas.bgucd.ie The properties of the amino acid residues at the C-terminal and N-terminal positions are of particular importance. Research indicates a strong preference for bulky and hydrophobic amino acid side chains. ucd.iegenscript.com
Specifically for dipeptide inhibitors like this compound, the following SAR principles have been established:
C-Terminal Residue: The presence of a large, hydrophobic, or aromatic amino acid at the C-terminus is highly favorable for potent ACE inhibition. ucd.ie The tryptophan (Trp) residue in this compound, with its bulky indole side chain, fits this requirement perfectly and is a common feature among potent dipeptide inhibitors. ajol.infoucd.ie
N-Terminal Residue: The N-terminal amino acid also plays a significant role. Studies have shown that an aliphatic amino acid, such as valine (Val) or isoleucine (Ile), at the N-terminus is beneficial for selective inhibition of the ACE C-domain. ajol.info The combination of an N-terminal aliphatic residue and a C-terminal tryptophan is considered a favorable structural motif for C-domain-specific inhibitors. ajol.info
The systematic analysis of dipeptides has led to the development of quantitative structure-activity relationship (QSAR) models. genscript.comnih.gov These computational models use physicochemical properties of amino acids to predict the ACE inhibitory activity (IC50) of different peptide sequences. genscript.com Such studies consistently highlight the importance of hydrophobicity and steric bulk, particularly at the C-terminus, reinforcing the lessons learned from model peptides like this compound. ucd.iegenscript.com By modifying the Val and Trp residues in this compound and evaluating the resulting change in ACE inhibition, researchers can refine their understanding of the precise interactions within the ACE active site.
| Position | Favorable Residue Characteristics | Example Residues | Contribution to Activity |
|---|---|---|---|
| C-Terminus | Aromatic, Hydrophobic, Bulky Side Chains | Trp, Tyr, Phe, Pro | Enhances binding affinity to the ACE active site. ucd.ienih.gov |
| N-Terminus | Hydrophobic, Aliphatic, Bulky Side Chains | Val, Ile, Leu | Contributes to selectivity, particularly for the C-domain of ACE. ajol.infoucd.ie |
| Middle Position (in Tripeptides) | Positively Charged | Lys, Arg | Favored for interaction with the enzyme. genscript.com |
Concluding Perspectives and Future Research Directions
Integration of Multidisciplinary Approaches in H-Val-Trp-OH Research
The study of this compound and similar bioactive peptides is increasingly benefiting from the convergence of multiple scientific disciplines. The investigation of its well-known antihypertensive properties, for instance, no longer resides solely in the domain of pharmacology. A comprehensive understanding requires a multidisciplinary approach that combines computational chemistry, biochemistry, and food science.
Researchers now routinely integrate computational modeling, such as molecular docking and Density Functional Theory (DFT) calculations, with traditional experimental work. ajol.inforesearchgate.net This synergy allows for the prediction of how this compound interacts with its primary target, the Angiotensin-Converting Enzyme (ACE), at an atomic level. ajol.infonih.gov These in silico predictions are then validated through in vitro enzyme inhibition assays and analysis of peptide activity in complex mixtures like food protein hydrolysates. ajol.info This combined approach accelerates the identification of potent ACE-inhibiting peptides and provides a rational basis for their application in functional foods and nutraceuticals. ajol.infonih.gov
Beyond pharmacology, the unique properties of tryptophan-containing dipeptides are being explored in materials science. Research into peptide amphiphiles has shown that molecules like this compound can act as templates for the formation of inorganic nanoparticles, a process that relies on principles from both peptide chemistry and materials engineering. mdpi.com The future of this compound research will likely see further integration of fields such as bioinformatics, systems biology, and nanotechnology to unlock new applications and deepen the understanding of its biological roles.
Advancements in Computational and Experimental Methodologies
Progress in this compound research is intrinsically linked to the development of more sophisticated analytical and computational tools. The sheer scale of the peptide sequence space necessitates methods that can rapidly screen and characterize molecules. arxiv.org
Computational Advancements: A significant leap forward is the use of high-throughput computational screening combined with machine learning (ML). researchgate.netnih.gov These models can predict the material properties or biological activities of vast libraries of peptides, including dipeptides, drastically reducing the time and cost associated with experimental screening. arxiv.orgresearchgate.netrsc.org For this compound, such approaches can be used to predict the ACE-inhibitory activity of its analogues or to design novel peptides with enhanced properties. Molecular dynamics simulations are also becoming more powerful, allowing for the detailed study of peptide-protein interactions and the influence of solvents on peptide conformation. researchgate.netnih.gov
Experimental Advancements: On the experimental front, high-throughput screening platforms, such as the Biolog Phenotype MicroArray technology, enable the testing of hundreds of dipeptides simultaneously to determine their utilization by biological systems. nih.govplos.org In analytical chemistry, techniques like liquid chromatography-tandem mass spectrometry with a time-of-flight detector (LC/MS Q-TOF) provide comprehensive profiling of dipeptides in complex biological samples. acs.org Furthermore, specialized chiral chromatography methods have been developed for the crucial task of separating dipeptide enantiomers (e.g., L-L vs. D-D isomers), which can have vastly different biological effects. mdpi.com
These advanced methodologies are generating data of unprecedented depth and complexity, providing a more refined picture of the structure-function relationships of dipeptides like this compound.
| Methodology | Application in Dipeptide Research | Key Advantages | Reference(s) |
| Machine Learning & MD Simulations | Predicting mechanical properties and biological activity of peptide libraries. | High-throughput capability, predictive power, reduced experimental cost. | researchgate.net, arxiv.org, nih.gov |
| High-Throughput Phenotype Screening | Assessing the utilization of hundreds of dipeptides by microorganisms. | Rapid, large-scale functional screening. | nih.gov, plos.org |
| LC/MS Q-TOF | Comprehensive metabolomic profiling and quantification of dipeptides in biological samples. | High sensitivity, broad coverage, accurate quantification. | acs.org |
| Advanced Chiral Chromatography | Separation of dipeptide enantiomers and diastereomers. | Enables study of stereospecific effects and biological activity. | mdpi.com |
Novel Synthetic Strategies for Dipeptide Analogues
The synthesis of this compound analogues is critical for structure-activity relationship studies and for developing peptides with improved stability, bioavailability, or potency. Research is moving beyond traditional chemical methods toward more efficient and sustainable strategies. researchgate.net
A key innovation is the advancement of enzymatic peptide synthesis. Novel approaches use highly solubilizing protecting groups on the amino acid substrates, which dramatically increases their solubility in aqueous media. tandfonline.com This allows for reactions to occur at very high concentrations without the need for organic co-solvents, leading to significantly higher yields and a greener synthetic process. tandfonline.com Enzymes like thermolysin can be used to catalyze the formation of specific peptide bonds, offering high stereospecificity and minimizing by-product formation. ubc.ca
In parallel, solid-phase peptide synthesis (SPPS) remains a powerful tool for creating novel analogues. brieflands.com This method allows for the incorporation of non-natural amino acids or specific chemical moieties to probe biological function. For example, researchers have designed and synthesized peptide-like analogues containing an azidophenyl group to create highly selective enzyme inhibitors. brieflands.com Convergent synthesis strategies, where smaller, unique fragments are prepared and then combined, are also being employed to build complex dipeptide analogues. acs.org These advanced synthetic methods provide the chemical tools necessary to systematically explore the chemical space around this compound and to design next-generation bioactive peptides.
| Synthetic Strategy | Description | Advantages | Reference(s) |
| Enzymatic Synthesis with Solubilizing Groups | Uses proteases and charged Nα-protecting groups to enhance substrate solubility in water. | High yields, environmentally friendly (no organic co-solvents), high stereospecificity. | tandfonline.com |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. | Allows for easy purification and incorporation of diverse chemical modifications and non-natural amino acids. | brieflands.com |
| Convergent Synthesis | Synthesis of separate fragments of a target molecule, which are then coupled together. | Efficient for creating complex analogues and libraries of related compounds. | acs.org |
Deeper Exploration of this compound in Systems Biology Contexts
To fully appreciate the biological significance of this compound, it must be studied within the broader context of the biological systems it influences. A systems biology perspective moves beyond a single-target interaction (like ACE inhibition) to a network-level understanding of its effects.
As a tryptophan-containing dipeptide, this compound is intimately linked to the three major metabolic pathways of its constituent amino acid: the serotonin (B10506) pathway, the kynurenine (B1673888) pathway, and the indole (B1671886) pathway (driven by gut microbiota). nih.govfrontiersin.orgnih.gov These pathways produce a host of bioactive molecules that regulate mood, immune responses, inflammation, and neurological function. frontiersin.orgnih.gov Future research should investigate how oral administration of this compound influences the flux through these pathways and alters the profile of downstream metabolites, potentially impacting systemic health in ways not directly related to blood pressure regulation. nih.gov
Furthermore, the effects of ACE inhibition are not limited to the renin-angiotensin system. High-throughput sequencing analyses have shown that ACE inhibitory peptides can influence a wide range of cellular signaling pathways, including the PI3K-Akt and AMPK pathways, which are central to metabolism, cell growth, and survival. acs.org Investigating the transcriptomic and proteomic changes in cells or tissues exposed to this compound will provide a systems-level view of its mechanism of action. Understanding its transport across biological barriers, such as the blood-brain barrier, is another crucial aspect, as this determines its potential to exert effects on the central nervous system. nih.gov By placing this compound within these larger biological networks, researchers can uncover new therapeutic applications and gain a more complete understanding of its physiological impact.
Q & A
Q. What are the recommended safety protocols for handling H-Val-trp-OH in laboratory settings?
this compound is classified as non-hazardous under GB CLP regulations, but standard laboratory precautions apply. Use gloves, eye protection, and avoid inhalation of dust . Ensure proper ventilation and refer to safety data sheets (SDS) for specific handling instructions, including emergency contact protocols (e.g., poison control centers) .
Q. How can researchers verify the purity of this compound for peptide synthesis experiments?
Analytical methods such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry are critical. Establish a baseline purity threshold (e.g., ≥95%) using calibration standards. For reproducibility, document retention times, peak integration, and solvent systems in methodology sections .
Q. What solvents are compatible with this compound for dissolution in peptide coupling reactions?
Common solvents include DMF (Dimethylformamide) and DCM (Dichloromethane). Pre-screen solubility under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvent choice should align with coupling reagents (e.g., HATU, DCC) to minimize side reactions .
Advanced Research Questions
Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?
Use a factorial design with pH (3–10) and temperature (4°C–37°C) as variables. Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Include controls (e.g., buffered solutions without the compound) and report deviations using error bars or confidence intervals .
Q. What methodologies resolve contradictions in reported structural data for this compound derivatives?
Conflicting data (e.g., crystallographic vs. NMR-derived structures) require triangulation :
Q. How can this compound be integrated into iterative peptide synthesis workflows while minimizing racemization?
Optimize coupling conditions using low-racemization agents (e.g., OxymaPure/DIC). Monitor enantiomeric purity via chiral HPLC. Document reaction times, temperatures, and molar ratios systematically. For high-throughput workflows, automate parameter logging to identify failure points .
Q. What ethical considerations apply to in vivo studies involving this compound conjugates?
- Obtain IRB/HRPP approval for animal or human subject research.
- Include detailed risk-benefit analyses in protocols.
- Ensure informed consent documents specify compound handling and potential side effects .
Data Analysis & Interpretation
Q. How should researchers address outliers in spectroscopic data for this compound?
Q. What statistical frameworks are appropriate for dose-response studies using this compound analogs?
Use non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Validate assumptions (e.g., normality, homoscedasticity) and report IC₅₀/EC₅₀ values with 95% confidence intervals .
Literature & Collaboration
Q. How can systematic reviews improve the reproducibility of this compound research?
Follow PRISMA guidelines to synthesize existing data. Include risk-of-bias assessments for included studies and pre-register protocols on platforms like PROSPERO. Collaborate with repositories (e.g., PubChem) to share spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
